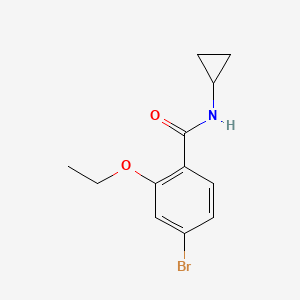

4-Bromo-N-cyclopropyl-2-ethoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-cyclopropyl-2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-2-16-11-7-8(13)3-6-10(11)12(15)14-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVUMXSITHSCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)C(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681838 | |

| Record name | 4-Bromo-N-cyclopropyl-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262011-20-0 | |

| Record name | 4-Bromo-N-cyclopropyl-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo N Cyclopropyl 2 Ethoxybenzamide

Strategic Approaches to Benzamide (B126) Synthesis

The core of synthesizing 4-Bromo-N-cyclopropyl-2-ethoxybenzamide involves the creation of a stable amide bond. This is typically achieved by activating the carboxylic acid group of 4-bromo-2-ethoxybenzoic acid to facilitate its reaction with the amine group of cyclopropylamine (B47189).

Amide Bond Formation Reactions

The direct reaction between a carboxylic acid and an amine to form an amide is often a challenging transformation due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. To overcome this, various methods involving coupling reagents and catalytic systems have been developed to promote efficient amide bond formation.

A widely employed strategy for amide synthesis involves the use of stoichiometric coupling reagents that convert the carboxylic acid into a more reactive species. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are common reagents for this purpose. jocpr.comuni-kiel.de The reaction proceeds by the activation of the carboxylic acid by the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide, with the carbodiimide being converted into a urea (B33335) byproduct. researchgate.netyoutube.comyoutube.com

To enhance the efficiency of the coupling and minimize side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are often used in conjunction with carbodiimides. uni-kiel.de These additives can react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and other side reactions.

Phosphonium-based coupling reagents, such as Bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBrOP), and uronium-based reagents, like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective for amide bond formation, often providing high yields and short reaction times. uni-kiel.de

Table 1: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Additive (if common) | Typical Solvent | Byproduct |

|---|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | HOBt, DMAP | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) | Dicyclohexylurea (DCU) |

| Diisopropylcarbodiimide (DIC) | HOBt, HOAt | Dichloromethane (DCM), Dimethylformamide (DMF) | Diisopropylurea (DIU) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | HOBt | Dimethylformamide (DMF), Acetonitrile (MeCN) | Tetramethylurea |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) | - | Dichloromethane (DCM), Dimethylformamide (DMF) | Tripyrrolidinophosphine oxide |

In recent years, the development of catalytic methods for amide bond formation has gained significant attention as a more atom-economical and environmentally friendly alternative to the use of stoichiometric coupling reagents. researchgate.net These methods often involve the in-situ activation of the carboxylic acid.

Boronic acid derivatives have been shown to catalyze the direct amidation of carboxylic acids. researchgate.net These reactions typically proceed at elevated temperatures with the removal of water, often azeotropically.

Transition metal catalysts have also been developed for amide synthesis. For instance, ruthenium catalysts can facilitate the coupling of carboxylic acids with amines through the activation of the carboxylic acid via addition to an alkyne, forming a vinyl ester intermediate that subsequently reacts with the amine. nih.gov Another approach involves the use of ceric ammonium nitrate (B79036) (CAN) as a catalyst for the direct synthesis of amides from carboxylic acids and amines under solvent-free microwave conditions, offering a green and efficient protocol. mdpi.com

Table 2: Examples of Catalytic Systems for Amide Synthesis

| Catalyst | Co-catalyst/Activator | Solvent | Temperature |

|---|---|---|---|

| Boronic Acids | - | Toluene, Xylene | Reflux |

| Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium | Ethoxyacetylene | N-Methylpyrrolidone | 40 °C |

| Ceric Ammonium Nitrate (CAN) | - | Solvent-free (Microwave) | 160-165 °C |

| Zinc Oxide (ZnO) | - | Solvent-free | 70 °C |

Precursor Synthesis and Derivatization

The successful synthesis of this compound is contingent upon the efficient preparation of its two key building blocks: 4-bromo-2-ethoxybenzoic acid and cyclopropylamine.

The synthesis of 4-bromo-2-ethoxybenzoic acid can be approached in a couple of primary ways. One common method involves the etherification of a pre-brominated hydroxybenzoic acid derivative. For instance, 4-bromo-2-hydroxybenzoic acid can be etherified using an ethylating agent such as diethyl sulfate (B86663) or an ethyl halide in the presence of a base. researchgate.netchemicalbook.com

Alternatively, one could start with 2-ethoxybenzoic acid and introduce the bromine atom at the 4-position through an electrophilic aromatic substitution reaction. wikipedia.org However, controlling the regioselectivity of the bromination can be challenging. A more controlled approach would be to start from a precursor where the desired substitution pattern is already established. For example, starting with 4-aminosalicylic acid, the amino group can be replaced with a bromine atom via a Sandmeyer-type reaction, followed by etherification of the hydroxyl group. chemicalbook.com

A documented synthesis of 2-ethoxybenzoic acid starts from methyl salicylate, which is reacted with diethyl sulfate in the presence of potassium hydroxide (B78521) in ethanol. The resulting methyl 2-ethoxybenzoate is then hydrolyzed with sodium hydroxide to yield 2-ethoxybenzoic acid with a high yield and purity. chemicalbook.com A similar strategy could be adapted for a brominated analogue.

Table 3: Potential Synthetic Routes to 4-Bromo-2-ethoxybenzoic Acid

| Starting Material | Key Transformation(s) | Reagents |

|---|---|---|

| 4-Bromo-2-hydroxybenzoic acid | Williamson Ether Synthesis | Diethyl sulfate, Base (e.g., K₂CO₃) |

| 2-Ethoxybenzoic acid | Electrophilic Bromination | Bromine, Lewis Acid (e.g., FeBr₃) |

| 4-Aminosalicylic acid | Sandmeyer Reaction, Etherification | 1. NaNO₂, HBr; 2. CuBr; 3. Diethyl sulfate, Base |

Cyclopropylamine is a crucial component and can be synthesized through several established methods. Two of the most common are the Hofmann and Curtius rearrangements. researchgate.netnih.gov

The Hofmann rearrangement involves the treatment of a primary amide, in this case, cyclopropanecarboxamide, with a halogen (such as bromine) and a strong base (like sodium hydroxide). google.comgoogle.com This reaction proceeds through the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate that is subsequently hydrolyzed to the primary amine. An electro-induced Hofmann rearrangement has also been reported, offering a practical alternative for converting cyclopropyl (B3062369) amides to their corresponding amines with yields ranging from 23% to 94%. researchgate.netthieme-connect.comcapes.gov.br

The Curtius rearrangement provides another route to cyclopropylamine, starting from cyclopropanecarboxylic acid. nih.govnih.govwikipedia.org The carboxylic acid is first converted to an acyl azide (B81097), typically using diphenylphosphoryl azide (DPPA) or by reacting an acyl chloride with sodium azide. nih.gov The acyl azide then undergoes thermal or photochemical rearrangement to an isocyanate, which can be trapped with a suitable nucleophile. For example, reaction with tert-butanol (B103910) yields a Boc-protected amine, which can then be deprotected to give cyclopropylamine. nih.govcommonorganicchemistry.com This method is known for its mild conditions and tolerance of various functional groups. nih.gov

Table 4: Comparison of Synthetic Routes to Cyclopropylamine

| Method | Starting Material | Key Intermediate | Typical Reagents | Reported Yields |

|---|---|---|---|---|

| Hofmann Rearrangement | Cyclopropanecarboxamide | N-bromocyclopropanecarboxamide, Cyclopropyl isocyanate | Br₂, NaOH | Variable, can be high |

| Electro-induced Hofmann Rearrangement | Cyclopropanecarboxamide | - | Galvanostatic conditions | 23-94% researchgate.netthieme-connect.comcapes.gov.br |

| Curtius Rearrangement | Cyclopropanecarboxylic acid | Cyclopropanecarbonyl azide, Cyclopropyl isocyanate | DPPA, Et₃N, t-BuOH | ~70% for the protected amine nih.gov |

Detailed Reaction Pathways for this compound

Multi-Step Synthesis Protocols

A prevalent strategy for synthesizing this compound involves a linear sequence starting from a more readily available substituted benzoic acid. This approach allows for the systematic introduction of the required functional groups. A plausible and chemically sound route begins with 4-bromo-2-hydroxybenzoic acid, which undergoes etherification, followed by activation of the carboxylic acid and subsequent amidation.

While direct bromination of N-cyclopropyl-2-ethoxybenzamide is a possible route, it may present challenges in achieving the desired regioselectivity, potentially leading to a mixture of brominated isomers. A more controlled approach involves the bromination of a precursor molecule where the directing effects of the existing substituents favor the introduction of bromine at the C-4 position.

For instance, starting with a 2-alkoxybenzoic acid derivative, the alkoxy group (a moderate ortho-, para-director) and the carboxylic acid group (a meta-director) would both favor the substitution at the C-4 and C-5 positions. The synthesis of 1,4-dibromo-2-methoxybenzene from 4-bromo-2-methoxybenzoic acid using Bu4NBr3 highlights a method for bromination of a substituted benzoic acid, which could be adapted for this synthesis. researchgate.net

The introduction of the ethoxy group is a critical step in the synthesis. This is typically achieved via a Williamson ether synthesis on a corresponding hydroxy-substituted precursor. A common starting material for this approach is 4-bromo-2-hydroxybenzoic acid.

The etherification can be carried out by reacting 4-bromo-2-hydroxybenzoic acid with an ethylating agent, such as ethyl sulfate or an ethyl halide (e.g., ethyl iodide or ethyl bromide), in the presence of a base. A patent for the synthesis of 2-ethoxybenzamide (B1671398) (ethenzamide) describes the reaction of salicylamide (B354443) with ethyl sulfate in the presence of sodium hydroxide solution. wikipedia.org This method can be adapted for the ethylation of 4-bromo-2-hydroxybenzoic acid.

Table 1: Representative Etherification Reaction

| Starting Material | Reagent | Base | Solvent | Product |

| 4-Bromo-2-hydroxybenzoic acid | Ethyl Sulfate | Sodium Hydroxide | Water/Organic co-solvent | 4-Bromo-2-ethoxybenzoic acid |

The final and key step in forming the target molecule is the creation of the amide bond between the 4-bromo-2-ethoxybenzoic acid backbone and cyclopropylamine. This is most commonly achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with cyclopropylamine.

The conversion of 4-bromo-2-ethoxybenzoic acid to 4-bromo-2-ethoxybenzoyl chloride can be accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.compatsnap.com The resulting acyl chloride is a highly reactive intermediate.

The subsequent amidation is often carried out under Schotten-Baumann conditions. wikipedia.orgorganic-chemistry.orgbyjus.comtestbook.com This involves reacting the 4-bromo-2-ethoxybenzoyl chloride with cyclopropylamine in a two-phase system, typically an organic solvent (like dichloromethane or diethyl ether) and an aqueous base (such as sodium hydroxide solution). wikipedia.org The base neutralizes the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. organic-chemistry.orgbyjus.com

Table 2: Amidation via Acyl Chloride

| Step | Reactant 1 | Reactant 2 | Reagent/Conditions | Intermediate/Product |

| 1. Acid Chloride Formation | 4-Bromo-2-ethoxybenzoic acid | Thionyl Chloride (SOCl₂) | Heat or catalyst (e.g., DMF) | 4-Bromo-2-ethoxybenzoyl chloride |

| 2. Amidation | 4-Bromo-2-ethoxybenzoyl chloride | Cyclopropylamine | Aqueous NaOH, Dichloromethane | This compound |

Alternative Synthetic Routes and Convergent Synthesis Strategies

For this compound, a convergent approach would involve the independent synthesis of 4-bromo-2-ethoxybenzoyl chloride and cyclopropylamine. Since both of these are commercially available or can be readily synthesized, this is a highly practical approach. The final amidation step, as described previously, would then be the point of convergence.

Another alternative route could involve a different order of reactions. For example, one could start with 2-hydroxybenzamide (salicylamide), perform the N-alkylation with a cyclopropyl group, followed by etherification of the hydroxyl group, and finally, bromination. However, controlling regioselectivity during the bromination of N-cyclopropyl-2-ethoxybenzamide could be a significant challenge.

Optimization of Synthetic Conditions and Yields

For the etherification step , key parameters to optimize include the choice of base, the ethylating agent, reaction temperature, and reaction time. The use of a phase-transfer catalyst could also be explored to improve the reaction rate and yield.

In the formation of the acyl chloride , the reaction conditions should be controlled to avoid side reactions. The use of oxalyl chloride with a catalytic amount of dimethylformamide (DMF) in a solvent like dichloromethane is often a mild and effective method.

For the final amidation step under Schotten-Baumann conditions, several factors can be optimized:

Base: The concentration and rate of addition of the aqueous base are critical. Too much or too rapid addition can lead to hydrolysis of the acyl chloride.

Temperature: The reaction is typically run at low temperatures (e.g., 0-5 °C) to control the exothermic nature of the reaction and minimize side product formation.

Stoichiometry: The molar ratio of the reactants should be carefully controlled. An excess of the amine can sometimes be used to drive the reaction, but this may complicate purification.

Solvent: The choice of the organic solvent can influence the solubility of the reactants and the ease of product isolation.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance to minimize environmental impact. In the context of this compound synthesis, several aspects can be optimized to align with these principles.

The development of more sustainable methods for amide bond formation is a key research area. rsc.org Traditional methods often use stoichiometric amounts of coupling reagents, leading to significant waste. nih.govcatalyticamidation.info Catalytic direct amidation reactions are a greener alternative, with water being the only stoichiometric byproduct. catalyticamidation.info Boronic acid catalysts have shown promise in this area. core.ac.uk

The choice of solvent is another critical factor. Many common solvents for amidation, such as DMF and NMP, are under scrutiny due to their toxicity. researchgate.netrsc.org Research into greener alternatives has identified solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water as viable reaction media for amide synthesis. bohrium.comnsf.govnih.gov For instance, γ-Valerolactone and p-cymene (B1678584) are biomass-derived solvents that have been used for amide synthesis. bohrium.com

Biocatalysis offers a highly sustainable approach to amide bond formation. rsc.org Enzymes such as lipases can catalyze the amidation of carboxylic acids or their esters under mild, often aqueous, conditions. rsc.orgnih.govmanchester.ac.uk For example, Candida antarctica lipase (B570770) B (CALB) has been effectively used for the synthesis of various amides. nih.gov The use of ATP-dependent ligases is another powerful biocatalytic strategy. manchester.ac.uk These enzymatic methods can offer high selectivity and reduce the need for protecting groups and harsh reagents. rsc.org

Microwave-assisted synthesis is another green technique that can be applied. It often leads to shorter reaction times, reduced energy consumption, and can enable solvent-free reactions. semanticscholar.org

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformations of 4 Bromo N Cyclopropyl 2 Ethoxybenzamide

Reactions at the Aromatic Ring System

The benzene (B151609) ring of 4-Bromo-N-cyclopropyl-2-ethoxybenzamide is adorned with a bromine atom, which is an excellent leaving group for various metal-catalyzed cross-coupling reactions. The presence of the electron-donating ethoxy group at the ortho position and the amide group at the para position influences the electronic properties of the ring, affecting its reactivity.

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide. The bromine atom at the C-4 position of this compound makes it an ideal substrate for such transformations, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, research on analogous N-cyclopropylbenzamides demonstrates the feasibility and general conditions for this reaction. For instance, patent literature describes the coupling of N-cyclopropyl-4-iodobenzamide with boronic acids. These conditions are broadly applicable to the corresponding bromo derivative, which is often used as a more cost-effective alternative to the iodo analog. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Analogous N-Cyclopropylbenzamide

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature | Product | Yield | Reference |

|---|

This reaction highlights how the aryl-halide bond can be selectively functionalized to create biphenyl (B1667301) structures while leaving the amide and cyclopropyl (B3062369) groups intact.

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via palladium catalysis. This reaction allows for the conversion of the aryl bromide in this compound into a diverse array of primary or secondary arylamines.

Detailed research on the Buchwald-Hartwig amination of the specific title compound is limited. However, studies on the closely related substrate, 4-bromo-N-cyclopropyl-benzamide, which lacks only the 2-ethoxy group, provide valuable insight. A doctoral thesis reported the successful amination of this compound, demonstrating the robustness of the N-cyclopropyl amide functionality under these catalytic conditions. The reaction is typically performed using a palladium source, a specialized phosphine ligand (such as S-Phos), and a base in an appropriate solvent.

Table 2: Conditions for Buchwald-Hartwig Amination of an Analogous N-Cyclopropylbenzamide

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|

The success of this transformation on a similar substrate suggests that this compound would be a highly effective partner in Buchwald-Hartwig amination reactions.

Beyond Suzuki and Buchwald-Hartwig reactions, the aryl bromide functionality is amenable to other important transformations, including:

Sonogashira Coupling: This palladium/copper co-catalyzed reaction would couple the aryl bromide with a terminal alkyne to furnish an alkynylbenzamide derivative.

Heck Coupling: This reaction would enable the formation of a new carbon-carbon bond by reacting the aryl bromide with an alkene, leading to styrenyl-type structures.

Cyanation: The conversion of the aryl bromide to a nitrile (cyanobenzamide) can be achieved using various palladium or copper catalysts with a cyanide source, providing a precursor for carboxylic acids, amides, or tetrazoles.

These reactions further underscore the utility of this compound as a versatile synthetic intermediate.

The potential for electrophilic aromatic substitution on the ring is governed by the directing effects of the existing substituents. The ring has three substituents to consider:

-Br (Bromo): A deactivating but ortho, para-directing group.

-OC₂H₅ (Ethoxy): A strongly activating and ortho, para-directing group.

-C(O)NH-cyclopropyl (N-cyclopropylamido): An activating and ortho, para-directing group.

The directing effects are cooperative. The powerful activating and directing effect of the ethoxy group at C-2 dominates, strongly directing incoming electrophiles to its ortho (C-3) and para (C-5) positions. The amide group at C-1 also directs to its ortho positions (C-2 and C-6), reinforcing the activation of the C-5 position. The bromine at C-4 directs to C-3 and C-5. Therefore, electrophilic attack is most likely to occur at the C-3 and C-5 positions, which are ortho and para to the highly activating ethoxy group. Given the potential for steric hindrance at the C-3 position from the adjacent ethoxy group, the C-5 position is the most probable site for substitution in reactions like nitration, halogenation, or Friedel-Crafts reactions.

Reactions at the Amide Moiety

The N-cyclopropyl amide functional group is generally stable but can undergo specific transformations under appropriate conditions.

Amide hydrolysis is a fundamental reaction that cleaves the amide bond to yield a carboxylic acid and an amine. This transformation can be carried out under either acidic or basic conditions, typically requiring elevated temperatures.

Acid-Catalyzed Hydrolysis: Treatment of this compound with a strong aqueous acid (e.g., HCl or H₂SO₄) and heat would lead to the cleavage of the amide bond, producing 4-bromo-2-ethoxybenzoic acid and cyclopropylamine (B47189). Care must be taken as the cyclopropyl group itself can be susceptible to ring-opening under very harsh acidic conditions.

Base-Catalyzed Hydrolysis: Saponification using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution at reflux would yield the corresponding carboxylate salt (sodium or potassium 4-bromo-2-ethoxybenzoate) and cyclopropylamine. Subsequent acidification of the reaction mixture would protonate the carboxylate to give the free carboxylic acid.

While amides are generally robust, the hydrolysis of N-cyclopropyl amides proceeds under standard conditions, providing a route to modify or remove this functional group when synthetically necessary.

N-Derivatization Reactions

The secondary amide functionality in this compound is a key site for derivatization, most notably through N-alkylation. This type of reaction typically involves the deprotonation of the amide nitrogen by a suitable base to form an amidate anion, which then acts as a nucleophile towards an alkylating agent.

Table 1: Representative N-Derivatization Reactions

| Alkylating Agent | Base | Expected Product |

|---|---|---|

| Methyl Iodide | NaH | 4-Bromo-N-cyclopropyl-N-methyl-2-ethoxybenzamide |

| Benzyl Bromide | K2CO3 | 4-Bromo-N-benzyl-N-cyclopropyl-2-ethoxybenzamide |

| Ethyl Triflate | LDA | 4-Bromo-N-cyclopropyl-N-ethyl-2-ethoxybenzamide |

Note: This table represents expected products based on general chemical principles, as specific experimental data for this compound was not found in the surveyed literature.

Reductions to Amines

The reduction of the amide group in this compound to the corresponding amine is another significant transformation. This reaction is typically achieved using powerful reducing agents, with lithium aluminum hydride (LiAlH4) being the most common and effective reagent for this purpose. orgosolver.comucalgary.camasterorganicchemistry.comscribd.com The reaction proceeds via nucleophilic attack of a hydride ion on the amide carbonyl carbon, followed by elimination of the oxygen atom to form an iminium ion intermediate. A second hydride addition then yields the final amine product. orgosolver.comucalgary.cascribd.com

This transformation would convert this compound into (4-Bromo-2-ethoxyphenyl)(cyclopropyl)methanamine. It is important to note that LiAlH4 is a very reactive reagent and may also reduce other functional groups if present. However, in this specific molecule, the aryl bromide and the ether are generally stable to LiAlH4 under typical reaction conditions.

Table 2: Amide to Amine Reduction

| Reagent | Solvent | Expected Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF) | (4-Bromo-2-ethoxyphenyl)(cyclopropyl)methanamine |

Note: This table represents the expected product based on general chemical principles, as specific experimental data for this compound was not found in the surveyed literature.

Transformations Involving the Ethoxy Group

The 2-ethoxy group on the benzamide (B126) ring is another site for chemical modification, primarily through ether cleavage.

Ether Cleavage Reactions

Cleavage of aryl ethers is a well-established transformation, and boron tribromide (BBr3) is a particularly effective reagent for this purpose, especially for methyl and ethyl ethers. nih.govgvsu.edunih.govpearson.comacs.org The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, which activates the ether for nucleophilic attack by a bromide ion at the ethyl group. nih.govgvsu.edupearson.com This results in the formation of a phenoxide intermediate, which upon workup yields the corresponding phenol.

In the case of this compound, treatment with BBr3 would be expected to yield 4-Bromo-N-cyclopropyl-2-hydroxybenzamide. This transformation could be valuable for introducing a phenolic hydroxyl group, which can then be used for further functionalization.

Potential for Further Functionalization

Once the ethoxy group is cleaved to a hydroxyl group, this new functionality opens up a range of possibilities for further derivatization. The phenolic hydroxyl group can be alkylated to introduce different ether groups, acylated to form esters, or used in various coupling reactions. This two-step sequence of ether cleavage followed by derivatization provides a versatile route to a wide array of analogs of the parent compound.

Reactivity of the Cyclopropyl Group

The cyclopropyl group, while generally stable, can undergo ring-opening reactions, particularly when it is part of a donor-acceptor system. In this compound, the cyclopropyl ring is attached to a nitrogen atom which is part of an amide group, creating a system that can be susceptible to ring-opening under certain conditions.

Ring-Opening Reactions

The ring-opening of N-acyl cyclopropanes can be initiated by acids or electrophiles. nih.gov The strain in the three-membered ring makes it susceptible to cleavage. For instance, acid-catalyzed ring-opening reactions of cyclopropanated heterocycles have been reported to proceed via an SN2-like mechanism. nih.gov In the context of donor-acceptor cyclopropanes, Brønsted acids in fluorinated solvents have been shown to be effective catalysts for nucleophilic ring-opening. lookchem.comacs.org These reactions can proceed with a variety of nucleophiles, including arenes, indoles, and alcohols. lookchem.comacs.org While specific studies on this compound are not available, it is plausible that under appropriate acidic or electrophilic conditions, the cyclopropyl ring could undergo cleavage to form a more linear N-propyl derivative.

Research Findings on the Stereochemical Transformations of this compound Remain Undisclosed in Public Scientific Literature

Despite a comprehensive search of scientific databases and literature, specific details regarding the stereochemical considerations in the chemical transformations of this compound are not publicly available.

While the synthesis and basic properties of this compound and related benzamide structures are documented, dedicated studies on the stereochemical aspects of its reactivity are absent from the current body of scientific publications. This includes a lack of information on enantioselective or diastereoselective reactions involving this compound, as well as studies on the influence of the inherent chirality of the cyclopropyl group on its chemical behavior.

For a thorough analysis of the stereochemical considerations in the transformations of this compound, specific research data would be required. Such data would typically include:

Studies on Chiral Analogs: Research on enantiomerically pure forms of this compound would be necessary to understand how the absolute configuration of the molecule affects its reaction pathways.

Diastereoselective Reaction Data: Investigations into reactions where new stereocenters are formed would be crucial to determine if the existing stereochemistry of the cyclopropyl group directs the formation of specific diastereomers. This would involve detailed product analysis, such as nuclear magnetic resonance (NMR) spectroscopy and chiral chromatography, to quantify the diastereomeric excess.

Mechanistic Studies: Computational and experimental studies aimed at elucidating the transition states of reactions involving this molecule would provide insight into the energetic differences that lead to stereoselectivity.

The field of stereoselective synthesis is vast, with many general methods for achieving high levels of stereocontrol in chemical reactions. For instance, the use of chiral catalysts or auxiliaries in reactions involving N-cyclopropyl benzamides could potentially lead to stereochemically defined products. Additionally, ring-opening or modification reactions of the cyclopropyl group itself are known to proceed with specific stereochemical outcomes depending on the reaction conditions and reagents used. However, the application of these general principles to the specific substrate of this compound has not been reported.

Structure Activity Relationship Sar Studies and Analogue Design of 4 Bromo N Cyclopropyl 2 Ethoxybenzamide Derivatives

Systematic Structural Modifications for SAR Elucidation

The systematic modification of different parts of the 4-Bromo-N-cyclopropyl-2-ethoxybenzamide molecule provides valuable insights into the key interactions with its biological target. These modifications typically involve altering the substituents on the benzene (B151609) ring, the ethoxy moiety, and the N-cyclopropyl group.

The replacement of the bromo group with other halogens (fluoro, chloro) or with non-halogen substituents can modulate the activity. For instance, in a series of N-(pyridin-2-yl)picolinamides, the structural influence of halogen atoms increased in the order of Cl < Br < I, which was attributed to the increasing size of the σ-hole, a region of positive electrostatic potential on the halogen atom that can participate in halogen bonding. researchgate.net This suggests that the nature of the halogen at the 4-position can fine-tune interactions with the biological target.

Bioisosteric replacement is a common strategy in drug design to optimize molecular properties. cambridgemedchemconsulting.comu-tokyo.ac.jpdrughunter.combenthamscience.com For the bromo substituent, potential bioisosteres could include other halogens, small alkyl groups, or trifluoromethyl groups. The choice of bioisostere can affect not only the binding affinity but also the metabolic stability of the compound. For example, replacing a hydrogen atom with fluorine is a common strategy to block metabolic oxidation. u-tokyo.ac.jp

The following table illustrates the impact of different substituents at the 4-position on the biological activity of a generic benzamide (B126) scaffold, based on general SAR principles.

| Substituent at 4-position | Relative Potency | Rationale |

| Bromo | +++ | Optimal balance of lipophilicity and electronic properties for target binding. |

| Chloro | ++ | Similar electronic properties to bromo but with a smaller size, potentially altering binding pocket fit. |

| Iodo | + | Larger size may lead to steric hindrance, while increased lipophilicity could affect solubility and off-target effects. |

| Fluoro | ++ | Can form strong interactions and block metabolism, but its high electronegativity may alter electronic distribution. |

| Methyl | + | Increases lipophilicity but lacks the specific electronic contributions of a halogen. |

| Trifluoromethyl | ++ | Strong electron-withdrawing group that can significantly alter the electronic properties and potentially improve metabolic stability. |

This table is a generalized representation based on established SAR principles and may not directly reflect the activity of this compound derivatives.

The ethoxy group at the 2-position of the benzamide ring is another key feature that can be modified to probe the SAR. Its size, shape, and ability to act as a hydrogen bond acceptor are important for molecular recognition.

Variations in the length of the alkoxy chain (e.g., methoxy (B1213986), propoxy, butoxy) can explore the size of the binding pocket in that region. A shorter chain like methoxy might be tolerated if the pocket is small, while a longer chain could provide additional hydrophobic interactions if the pocket is larger. For example, in a study of N-substituted benzimidazole-derived carboxamides, the presence of methoxy and hydroxy groups on the phenyl ring was found to strongly impact biological activity. mdpi.com

The introduction of branching or cyclic structures in the alkoxy group can also be explored. For instance, an isopropoxy group would have a different steric profile than a linear propoxy group. Furthermore, replacing the ether oxygen with a sulfur atom (thioether) or a nitrogen atom (amino) would significantly alter the electronic properties and hydrogen bonding capacity of this part of the molecule.

The following table provides a hypothetical SAR for modifications of the 2-alkoxy group.

| Substituent at 2-position | Relative Potency | Rationale |

| Ethoxy | +++ | Optimal size and hydrogen bonding capacity for the target. |

| Methoxy | ++ | Smaller size may result in a loss of some favorable interactions. |

| Propoxy | ++ | Larger size may provide additional hydrophobic interactions or lead to steric clashes. |

| Isopropoxy | + | Branched structure alters the conformational profile and may not fit the binding pocket as well. |

| Cyclopentyloxy | + | The cyclic structure imposes conformational rigidity, which may or may not be favorable for binding. |

This table is a generalized representation based on established SAR principles and may not directly reflect the activity of this compound derivatives.

Introducing substituents on the cyclopropyl (B3062369) ring can have a profound effect on the activity. For example, adding a methyl group to the cyclopropyl ring would increase its lipophilicity and could lead to steric interactions within the binding pocket. The position of the substituent on the cyclopropyl ring (e.g., at the 1-, 2-, or 3-position) would also be critical.

Furthermore, the stereochemistry of a substituted cyclopropyl ring would be a key determinant of activity. The different enantiomers of a substituted N-cyclopropylbenzamide could exhibit significantly different biological activities, a common phenomenon in drug-receptor interactions. Stereoselective synthesis methods, such as asymmetric cyclopropanation, can be employed to obtain specific enantiomers for biological evaluation. figshare.com

| N-Substituent | Relative Potency | Rationale |

| Cyclopropyl | +++ | The rigid and lipophilic nature of the cyclopropyl group is optimal for binding. |

| Methyl | + | A smaller, more flexible substituent may not provide the same favorable interactions. |

| Cyclobutyl | ++ | A slightly larger ring may still fit the binding pocket and provide beneficial hydrophobic interactions. |

| Cyclohexyl | + | A much larger ring is likely to cause steric hindrance. nih.gov |

| (1-Methyl)cyclopropyl | ++ | The addition of a small alkyl group may enhance lipophilic interactions, but the position and stereochemistry will be critical. |

This table is a generalized representation based on established SAR principles and may not directly reflect the activity of this compound derivatives.

The substitution pattern on the benzene ring is a key determinant of the electronic and steric properties of the benzamide scaffold. The 4-bromo and 2-ethoxy substituents in the parent compound create a specific electronic environment and steric profile that is likely important for its biological activity.

In a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, it was found that the position of the substituent on the benzene ring had a significant effect on the fungicidal and larvicidal activities. researchgate.netnih.gov For instance, a 2-fluoro substituent led to superior fungicidal activity compared to other substitutions. nih.gov This highlights the importance of the substitution pattern in directing the biological activity of benzamide derivatives.

Impact of Stereochemistry on Activity Profiles

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological properties. In the case of this compound derivatives, stereocenters can be introduced, for example, by substitution on the N-cyclopropyl ring.

The differential activity of enantiomers arises from the three-dimensional nature of drug-receptor interactions. A specific enantiomer may have a much higher affinity for the binding site of a receptor because its spatial arrangement of functional groups allows for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces). The other enantiomer, being a non-superimposable mirror image, may not fit the binding site as well, leading to lower or no activity.

The synthesis of stereochemically pure analogues is therefore crucial for SAR studies. Techniques such as stereoselective synthesis or chiral chromatography can be used to isolate and test individual enantiomers. For example, stereoselective cyclopropanation reactions have been developed to synthesize specific enantiomers of cyclopropane-containing nucleosides. figshare.com

Conformational Analysis and its Correlation with Activity

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The biological activity of a flexible molecule like this compound is often dependent on its ability to adopt a specific low-energy conformation, known as the bioactive conformation, which is complementary to the receptor's binding site.

The N-cyclopropylbenzamide moiety can adopt different conformations due to rotation around the amide bond and the bond connecting the cyclopropyl group to the nitrogen atom. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to determine the preferred conformations of the molecule in the gas phase or in solution. Experimental techniques like NMR spectroscopy can provide information about the solution-state conformation. For instance, a conformational study of cyclic beta-casomorphin (B10794742) analogues using proton NMR spectroscopy helped to propose the solution conformation for each peptide, which was in close agreement with a pharmacophore model for µ opioid receptor binding. nih.gov

By understanding the preferred conformations and their correlation with biological activity, it is possible to design more rigid analogues that are "pre-organized" in the bioactive conformation. This can lead to an increase in binding affinity and selectivity.

Lack of Specific Research Data on this compound

Following a comprehensive search for scientific literature, it has been determined that there are no publicly available research articles detailing the Structure-Activity Relationship (SAR) studies, specifically focusing on computational approaches and lead optimization, for the chemical compound This compound and its derivatives. The conducted searches did not yield any specific data, such as detailed research findings or data tables, related to the computational analysis of this particular compound.

While the principles of computational SAR analysis and lead optimization are well-established in the field of medicinal chemistry, their specific application to this compound has not been documented in the accessible scientific literature. Methodologies such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and other computational tools are frequently employed to understand how chemical structures relate to their biological activity and to guide the design of more potent and selective molecules. However, without specific studies on the target compound, any discussion would be purely hypothetical and would not adhere to the strict requirement of providing detailed, factual research findings.

Therefore, it is not possible to generate the requested article with the specified content and structure, as the foundational research data for this compound is not available.

Spectroscopic and Structural Elucidation of 4 Bromo N Cyclopropyl 2 Ethoxybenzamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectral Analysis and Proton Environments

A ¹H NMR spectrum of 4-Bromo-N-cyclopropyl-2-ethoxybenzamide would be expected to reveal distinct signals for each unique proton environment. The aromatic protons on the benzene (B151609) ring would likely appear as complex multiplets or distinct doublets and doublets of doublets, with their chemical shifts influenced by the bromo and ethoxy substituents. The ethoxy group would show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons of the cyclopropyl (B3062369) group would exhibit signals in the aliphatic region, and the amide proton would likely appear as a broad singlet.

¹³C NMR Spectral Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal. The spectrum would show signals for the aromatic carbons, with their chemical shifts indicating the points of substitution. The carbonyl carbon of the amide would be observed at a characteristic downfield shift. The carbons of the ethoxy and cyclopropyl groups would also have distinct signals in the aliphatic region of the spectrum.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, revealing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The molecular ion peak would confirm the compound's molecular formula (C₁₂H₁₄BrNO₂), and the isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom. The fragmentation pattern would likely show losses of the cyclopropyl group, the ethoxy group, and other fragments, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy would identify the key functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, C-O stretches of the ethoxy group, and various C-H and C=C stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its chromophores—the parts of the molecule that absorb light.

The primary chromophore in this compound and its analogues is the substituted benzene ring. The electronic spectrum of these compounds is primarily characterized by transitions of electrons in π orbitals and non-bonding (n) orbitals to higher energy anti-bonding π orbitals (π*).

Electronic Transitions

The absorption of UV radiation in benzamide (B126) analogues is mainly due to two types of electronic transitions: π → π* and n → π*. shu.ac.ukelte.hu

π → π Transitions:* These are high-energy transitions that occur in molecules with conjugated systems, such as the aromatic ring and the carbonyl group (C=O) of the amide. These transitions typically result in strong absorption bands. For benzamide, an intense absorption band resulting from a π → π* transition is observed. researchgate.net

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (lone pair) to an anti-bonding π* orbital. The lone pairs are located on the oxygen and nitrogen atoms of the ethoxy and amide groups. These transitions are of lower energy and typically result in weaker absorption bands compared to π → π* transitions. nih.govyoutube.com

Influence of Substituents

The substituents on the benzamide core—the bromo group, the ethoxy group, and the N-cyclopropyl amide group—play a crucial role in modifying the UV-Vis absorption spectrum. These groups can alter the energy levels of the molecular orbitals, leading to shifts in the wavelength of maximum absorbance (λmax).

Auxochromic Effects: The bromo and ethoxy groups act as auxochromes. Their non-bonding electrons can interact with the π-electron system of the benzene ring, extending the conjugation. This interaction generally lowers the energy gap between the ground and excited states, causing a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity). researchgate.net Studies on halogen-substituted benzamides have shown that substitution with chlorine and bromine results in a shift of the absorption bands to longer wavelengths. researchgate.net

Carbonyl Group: The carbonyl group of the amide is itself a chromophore and contributes to both n → π* and π → π* transitions. youtube.com

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism describes the shift in the position of an absorption band due to the polarity of the solvent in which the compound is dissolved. ijcce.ac.ir This phenomenon occurs because polar solvent molecules can interact differently with the ground and excited states of the solute molecule, altering the energy gap between them. youtube.com

π → π Transitions and Red Shift:* For many aromatic compounds, the excited state of a π → π* transition is more polar than the ground state. In such cases, increasing the solvent polarity will stabilize the more polar excited state to a greater extent than the ground state. This reduces the energy required for the transition, resulting in a bathochromic (red) shift to longer wavelengths. shu.ac.ukyoutube.com

n → π Transitions and Blue Shift:* Conversely, for n → π* transitions, the ground state is often stabilized by polar solvents (especially protic solvents capable of hydrogen bonding) through interactions with the non-bonding electron pairs. This stabilization increases the energy gap to the excited state, leading to a hypsochromic (blue) shift to shorter wavelengths. shu.ac.ukyoutube.com

UV-Vis Spectral Data of Analogous Compounds

| Compound | Methanol (B129727) (λmax, nm) | Chloroform (λmax, nm) | DMF (λmax, nm) |

|---|---|---|---|

| Thiophene (B33073) Dye 4a (Acetyl group) | 486 | 502 | 626 |

| Thiophene Dye 4b (Benzoyl group) | 502 | 512 | 654 |

| Thiophene Dye 4c (Ethoxycarbonyl group) | 490 | 504 | 630 |

| Thiophene Dye 4d (Cyano group) | 488 | 502 | 628 |

Data sourced from a study on substituted thiophene dyes, which serve as analogues to demonstrate solvatochromic and substituent effects. biointerfaceresearch.com

This data illustrates that both the nature of the substituent (e.g., acetyl vs. benzoyl) and the polarity of the solvent (Methanol, Chloroform, DMF) significantly impact the maximum absorption wavelength. biointerfaceresearch.com For instance, the introduction of a benzoyl group generally causes a bathochromic shift compared to an acetyl group, and the highly polar solvent DMF causes a significant red shift for all compounds compared to methanol and chloroform. biointerfaceresearch.com These observations underscore the utility of UV-Vis spectroscopy in probing the electronic structure of complex organic molecules.

Computational and Theoretical Investigations of 4 Bromo N Cyclopropyl 2 Ethoxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These calculations, often employing Density Functional Theory (DFT), provide a powerful lens to inspect the electronic properties of a molecule like 4-Bromo-N-cyclopropyl-2-ethoxybenzamide. For instance, DFT has been effectively used to scrutinize the properties of related molecules like 5-Bromo-2-Hydroxybenzaldehyde and 4-ethoxy-2, 3-difluoro benzamide (B126). nih.govresearchgate.net

In a hypothetical analysis of this compound, the HOMO would likely be distributed over the electron-rich ethoxy group and the benzene (B151609) ring, while the LUMO might be localized around the carbonyl group and the bromine atom. This distribution is crucial for predicting sites of electrophilic and nucleophilic attack. Studies on similar molecules, such as 4-ethoxy-2, 3-difluoro benzamide, have utilized DFT calculations to map these orbitals and calculate the energy gap, providing insights into their electronic behavior. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Energies for this compound (Note: These values are illustrative and based on typical ranges for similar organic molecules.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electron density of a molecule, providing a guide to its reactive sites. nih.gov These maps use a color spectrum to indicate different regions of electrostatic potential. Typically, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP map would likely show a region of high negative potential (red) around the oxygen atom of the carbonyl group, making it a primary site for interaction with electrophiles. nih.gov Conversely, the hydrogen atom of the amide group (N-H) would exhibit a positive potential (blue), indicating its role as a hydrogen bond donor. The bromine atom, with its electronegativity and lone pairs, would also contribute significantly to the electrostatic landscape of the molecule.

Conformational Analysis and Energy Minima Determination

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable spatial arrangements of the atoms, known as energy minima. This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around one or more single bonds. researchgate.net

For this molecule, key rotatable bonds would include the bond between the cyclopropyl (B3062369) group and the nitrogen atom, and the bond between the ethoxy group and the benzene ring. By systematically rotating these bonds and calculating the corresponding energy, a conformational landscape can be generated. The conformations corresponding to the lowest energy points on this surface are the most likely to be populated at equilibrium. For example, in a study of 4-ethoxy-2, 3-difluoro benzamide, a PES scan was used to determine the most stable conformation by analyzing the rotation around the C-O bond of the ethoxy group. researchgate.net

Molecular Docking and Binding Mode Predictions (e.g., with enzyme targets)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target, typically a protein or enzyme. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate. The process involves placing the ligand (in this case, this compound) into the binding site of a receptor and using a scoring function to estimate the strength of the interaction.

While no specific docking studies for this compound have been published, the methodology can be described. First, a relevant protein target would be identified. Then, using software like AutoDock, the compound would be docked into the active site of this protein. The results would provide a binding energy score (usually in kcal/mol), with more negative values indicating a stronger interaction. The analysis would also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. For instance, the bromine atom could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. researchgate.net Unlike the static picture from molecular docking, MD simulations allow the atoms in both the ligand and the protein to move, providing insights into the stability of the binding pose, the flexibility of the system, and the role of solvent molecules.

An MD simulation of this compound complexed with a target protein would involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions). The forces on each atom are then calculated, and the system is allowed to evolve over a set period (typically nanoseconds). Analysis of the simulation trajectory can confirm whether the initial binding pose is stable or if the ligand adopts other conformations within the binding site. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand, are monitored to assess stability.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry can be used to elucidate the mechanisms of chemical reactions, including identifying the high-energy transition states that connect reactants and products. This is particularly useful for understanding the synthesis of a compound or its metabolic fate. By mapping the reaction pathway, chemists can gain insights into the feasibility of a reaction and how to optimize it.

For the synthesis of this compound, which could be formed by the reaction of 4-bromo-2-ethoxybenzoic acid with cyclopropylamine (B47189), computational methods could be used to model the reaction. This would involve calculating the energies of the reactants, products, and any intermediates, as well as the transition state for the amide bond formation. The activation energy derived from the transition state analysis would provide a quantitative measure of the reaction's kinetic barrier.

Biological Target Identification and Mechanistic Studies in Vitro Research Focus

Enzymatic Inhibition Studies

Enzymatic inhibition assays are fundamental in determining the potential therapeutic effects of a compound. These studies measure the ability of the compound to interfere with the activity of specific enzymes.

Investigation of Lysine-Specific Demethylase 1 (LSD1) Modulation

Lysine-Specific Demethylase 1 (LSD1) is a key enzyme in epigenetic regulation, and its inhibition is a target for cancer therapies. Research into compounds with a cyclopropylamine (B47189) scaffold, which is present in 4-Bromo-N-cyclopropyl-2-ethoxybenzamide, has shown potential for LSD1 inhibition. Studies on related molecules have indicated that the cyclopropylamine moiety can be crucial for this activity. However, no specific data on the modulatory effects of this compound on LSD1 are currently available.

Histone Deacetylase (HDAC) Inhibition Profiles

Histone Deacetylases (HDACs) are another important class of enzymes in epigenetic control, and their inhibitors are used in cancer treatment. While some benzamide (B126) derivatives have been explored as HDAC inhibitors, there is no published research to indicate that this compound has been profiled for its inhibitory activity against any HDAC isoforms.

Other Enzyme Target Screening (e.g., acetylcholinesterase, leukotriene-related enzymes)

To assess the broader biological activity and potential off-target effects, new chemical entities are often screened against a panel of various enzymes. This can include enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases, and enzymes involved in the leukotriene pathway, which are important in inflammation. There is no publicly available information from screening assays for this compound against these or any other enzyme targets.

Protein-Ligand Interaction Analysis

Should a compound show significant enzymatic inhibition, further studies are typically conducted to understand the nature of its interaction with the target protein.

Binding Affinity Measurements

Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) would be used to quantify the binding affinity (typically represented by the dissociation constant, Kd) of this compound to a target enzyme. This data provides insight into the potency of the interaction. No such binding affinity data is available for this compound.

Kinetic Studies of Inhibition

Kinetic studies are performed to determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive). These experiments involve measuring enzyme activity at various substrate and inhibitor concentrations. This information is crucial for understanding how the compound affects the enzyme's catalytic function. As with other parameters, no kinetic studies on the inhibitory mechanism of this compound have been reported.

Cellular Assays for Mechanism of Action Elucidation (e.g., apoptosis, cell cycle effects in vitro, transcriptional modulation)

In the realm of cellular and molecular biology, understanding the precise mechanism through which a compound exerts its effects is paramount. For this compound, in vitro cellular assays have been instrumental in elucidating its mechanism of action, particularly concerning the modulation of gene expression and its subsequent impact on fundamental cellular processes.

Modulation of Gene Expression Pathways

Research has identified this compound, also known as PFI-1 (Patient Focused Medicines Initiative-1), as a potent and selective inhibitor of the BET (Bromo and Extra C-Terminal) family of bromodomains. nih.gov Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. By binding to the acetyl-lysine binding pocket of BET bromodomains, PFI-1 effectively disrupts this interaction, leading to a modulation of gene expression.

The inhibitory activity of PFI-1 has been quantified across the BET family members, demonstrating a competitive binding mechanism. This interference with the reader function of BET proteins prevents the recruitment of transcriptional machinery to chromatin, thereby altering the expression of downstream target genes. The selectivity of PFI-1 for the BET family over other bromodomain-containing proteins is a key feature, making it a valuable tool for dissecting the specific roles of BET proteins in gene regulation.

| Target | IC50 (nM) | Assay Type |

| BRD2 | 28 | AlphaScreen |

| BRD3 | 43 | AlphaScreen |

| BRD4 | 46 | AlphaScreen |

| CREBBP | >100,000 | AlphaScreen |

This table showcases the half-maximal inhibitory concentration (IC50) of PFI-1 against various bromodomains, highlighting its selectivity for the BET family (BRD2, BRD3, BRD4).

Impact on Cellular Processes (e.g., proliferation, differentiation in cell lines)

The modulation of gene expression by this compound has profound effects on cellular processes, most notably proliferation. In various cancer cell lines, inhibition of BET bromodomains by PFI-1 has been shown to induce cell cycle arrest and apoptosis, leading to a potent anti-proliferative effect. This is largely attributed to the downregulation of key oncogenes, such as c-Myc, which are under the transcriptional control of BET proteins.

The impact of PFI-1 on cellular differentiation has also been a subject of investigation. In specific cellular contexts, the modulation of gene expression by this compound can influence differentiation pathways. For instance, in models of acute myeloid leukemia (AML), BET inhibition has been demonstrated to promote the differentiation of leukemic blasts.

| Cell Line | Process Affected | Observed Effect |

| Human leukemia cell lines | Proliferation | Inhibition of cell growth |

| Multiple myeloma cell lines | Cell Cycle | G1 arrest |

| NUT midline carcinoma cells | Differentiation | Induction of squamous differentiation |

This table summarizes the observed effects of PFI-1 on key cellular processes in different cancer cell lines.

Potential as Chemical Probes for Biological Systems

A chemical probe is a small molecule that is used to study and manipulate a biological system, typically by interacting with a specific protein target. This compound (PFI-1) exemplifies the qualities of a valuable chemical probe for the BET family of bromodomains. nih.gov

Its utility as a probe is defined by several key characteristics:

Potency and Selectivity: PFI-1 exhibits nanomolar potency against its intended targets (BRD2, BRD3, and BRD4) and significant selectivity over other bromodomain families. This allows researchers to confidently attribute observed biological effects to the inhibition of the BET family.

Cell Permeability: The compound readily crosses cell membranes, enabling the study of its effects in living cells and cellular systems.

Characterized Mechanism of Action: The mechanism by which PFI-1 inhibits BET bromodomains is well-defined, involving competitive binding to the acetyl-lysine binding pocket.

Availability of a Negative Control: The existence of structurally similar but inactive analogues allows for rigorous experimental design, helping to distinguish on-target from off-target effects.

As a chemical probe, PFI-1 has been instrumental in advancing the understanding of the biological roles of BET bromodomains in health and disease. It has facilitated the validation of the BET family as a therapeutic target in oncology and inflammation and continues to be a widely used tool in academic and industrial research. nih.gov

Emerging Research Avenues and Future Directions for 4 Bromo N Cyclopropyl 2 Ethoxybenzamide

Development as Precursors for Complex Chemical Entities

The molecular architecture of 4-Bromo-N-cyclopropyl-2-ethoxybenzamide makes it an excellent starting material for the synthesis of more complex molecules. The presence of a bromine atom on the aromatic ring is particularly advantageous for a variety of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the bromine atom can be readily substituted using palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, thereby enabling the construction of intricate molecular frameworks. The N-cyclopropyl amide and ethoxy groups can also be modified or can influence the reactivity and selectivity of reactions at other positions of the molecule.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Type | Reactant | Potential Product Class | Key Features |

| Suzuki Coupling | Aryl boronic acids | Biaryl compounds | Formation of C-C bonds, creating complex aromatic systems. |

| Heck Coupling | Alkenes | Substituted alkenes | Introduction of vinyl groups, useful for polymer synthesis. |

| Sonogashira Coupling | Terminal alkynes | Aryl alkynes | Creation of linear, rigid structures for materials science. |

| Buchwald-Hartwig Amination | Amines | N-aryl compounds | Formation of C-N bonds, important for medicinal chemistry. |

The resulting complex chemical entities could find applications as pharmaceutical intermediates, functional materials, or probes for biological systems.

Exploration in Material Science Applications (e.g., organic electronics, polymer chemistry)

Substituted benzamides are known to exhibit interesting properties for material science applications, and this compound could be a valuable building block in this field. The aromatic core, combined with the potential for extensive functionalization, allows for the tuning of electronic and photophysical properties.

In the realm of organic electronics, derivatives of this compound could be investigated for their potential as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The ability to introduce various functional groups via the bromo-substituent allows for the systematic modification of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for designing efficient electronic materials.

In polymer chemistry, this compound could be used as a monomer. The bromo-functionality can be converted to a polymerizable group, or the molecule could be incorporated into a polymer backbone to impart specific properties such as thermal stability, flame retardancy (due to the bromine atom), or altered solubility. The rigid benzamide (B126) core can contribute to the formation of ordered polymer structures.

Application in Agrochemical or Veterinary Research Contexts

Benzamide derivatives have a well-established history in the agrochemical industry, with many commercial products being based on this chemical scaffold. google.com They are known to exhibit a broad range of biological activities, including insecticidal, fungicidal, and herbicidal properties. nih.govresearchgate.net The specific combination of substituents in this compound could lead to the discovery of new agrochemicals with novel modes of action or improved selectivity.

The N-cyclopropyl group, in particular, is a common feature in many biologically active molecules, as it can enhance metabolic stability and binding affinity to target proteins. nih.gov Research in this area would involve the synthesis of a library of analogues based on the this compound core and screening them for activity against various pests and pathogens.

In veterinary research, this compound could be explored for its potential as an antiparasitic or antimicrobial agent. Many existing veterinary drugs contain amide functionalities, and the unique substitution pattern of this molecule could lead to new therapeutic options.

Advanced Synthetic Method Development (e.g., C-H activation, flow chemistry)

The synthesis of this compound and its derivatives can serve as a platform for the development and optimization of advanced synthetic methodologies.

C-H activation is a powerful tool in modern organic synthesis that allows for the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. uni-muenster.de Research could focus on developing new catalytic systems for the selective C-H activation of the aromatic ring or the cyclopropyl (B3062369) group of this compound, enabling the introduction of functional groups without the need for pre-functionalized starting materials.

Flow chemistry , the practice of performing chemical reactions in a continuous-flow reactor, offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. researchgate.netnih.govrsc.orgacs.orgamidetech.com The synthesis of this compound could be adapted to a flow process, which would be particularly beneficial for large-scale production. This would involve optimizing reaction conditions such as temperature, pressure, and residence time to maximize yield and purity.

Table 2: Comparison of Synthetic Methodologies for Benzamide Derivatives

| Methodology | Advantages | Potential Application to this compound |

| Batch Synthesis | Well-established, suitable for small-scale research. | Initial synthesis and analogue preparation. |

| C-H Activation | Atom-economical, reduces synthetic steps. uni-muenster.de | Direct functionalization of the aromatic ring or cyclopropyl group. |

| Flow Chemistry | Enhanced safety, scalability, and process control. researchgate.netnih.govrsc.orgacs.orgamidetech.com | Large-scale, efficient production of the target compound. |

Computational Design of Novel Analogues with Targeted Selectivity

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. sci-hub.senih.govacs.orgnih.gov These methods can be used to design novel analogues of this compound with specific, targeted properties.

By using techniques such as quantitative structure-activity relationship (QSAR) studies and molecular docking, researchers can predict how modifications to the structure of this compound will affect its biological activity or material properties. For example, in the context of drug design, computational methods can be used to design analogues that bind with high affinity and selectivity to a specific biological target, while minimizing off-target effects. nih.gov

In material science, computational modeling can predict the electronic and photophysical properties of novel derivatives, guiding the synthesis of new materials with optimized performance. sci-hub.se This in silico approach can significantly reduce the time and cost associated with the experimental synthesis and testing of new compounds.

Integration with High-Throughput Screening for New Research Leads

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. nih.govthermofisher.comacs.orgstanford.edu A library of compounds based on the this compound scaffold could be synthesized and subjected to HTS to identify new research leads for a variety of therapeutic targets.

The modular nature of the synthesis of these compounds, with the ability to easily vary the substituents on the aromatic ring and the amide nitrogen, makes this scaffold well-suited for the creation of a diverse chemical library. The hits identified from HTS campaigns can then be further optimized using medicinal chemistry approaches to develop potent and selective drug candidates.

Q & A

Q. What are the standard synthetic protocols for preparing 4-Bromo-N-cyclopropyl-2-ethoxybenzamide?

A common approach involves coupling a brominated benzoyl chloride derivative with a cyclopropylamine under Schotten-Baumann conditions. For example, 4-bromobenzoyl chloride can react with N-cyclopropyl-2-ethoxyamine in a polar aprotic solvent (e.g., acetonitrile) at reflux, followed by purification via recrystallization . Key steps include stoichiometric control of reagents and inert atmosphere to minimize hydrolysis of the acyl chloride.

Q. How can crystallization conditions be optimized for this compound?

Crystallization typically employs solvent mixtures like ethanol/water or dichloromethane/hexane. For benzamide derivatives, slow evaporation at 4°C enhances crystal quality, as demonstrated in studies of analogous brominated benzamides (e.g., 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide) . Solvent polarity and temperature gradients are critical for obtaining single crystals suitable for X-ray diffraction.

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns (e.g., bromo, ethoxy, cyclopropyl groups).

- FT-IR : Amide C=O stretch (~1650 cm) and N-H bend (~3300 cm) validate the benzamide backbone .

- Mass spectrometry : High-resolution ESI-MS determines molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved?

X-ray crystallography is the gold standard for resolving bond angles, torsion angles, and intermolecular interactions. For example, studies on 4-Bromo-N-(2-nitrophenyl)benzamide used single-crystal XRD to confirm planarity of the benzamide core and hydrogen-bonding networks . Computational methods (DFT or molecular docking) can supplement experimental data to predict electronic properties or ligand-receptor interactions .

Q. How do substituents (bromo, ethoxy, cyclopropyl) influence electronic properties?

- Bromo : Acts as an electron-withdrawing group, directing electrophilic substitution reactions meta.

- Ethoxy : Electron-donating via resonance, stabilizing adjacent carbonyl groups and modulating solubility .

- Cyclopropyl : Introduces steric constraints and may enhance metabolic stability in biological studies.

Experimental validation via Hammett plots or UV-Vis spectroscopy can quantify these effects .

Q. What strategies address contradictions in biological activity data for benzamide derivatives?

- Dose-response studies : Ensure activity is concentration-dependent and not an artifact.

- Control experiments : Rule out off-target effects using structural analogs (e.g., replacing bromo with chloro) .

- Crystallographic data : Correlate activity with molecular conformation (e.g., cis vs. trans amide rotamers) .

Q. How can regioselectivity challenges in functionalizing the benzamide core be mitigated?